molecular formula C20H25N3O5 B2797804 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide CAS No. 898457-09-5

2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide

Cat. No.: B2797804
CAS No.: 898457-09-5
M. Wt: 387.436
InChI Key: LPGHVKIELRWPSO-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide. It is supplied as a high-purity material intended for research and development purposes exclusively. The compound features a distinct molecular structure with a molecular formula of C₂₀H₂₅N₃O₅ and a molecular weight of 387.43 g/mol . Its structure integrates a 4-oxo-4H-pyran (gamma-pyrone) core, a methoxyacetamide chain, and a 4-(2-methoxyphenyl)piperazine moiety. The piperazine group is a privileged scaffold in medicinal chemistry, often associated with binding to neurological targets such as serotonin receptors . Furthermore, compounds containing the 4-oxopyran structure have been investigated in the context of developing novel antimicrobial agents . As such, this molecule presents a compelling structure for researchers exploring new chemical entities in areas including central nervous system (CNS) disorders and infectious diseases. The presence of multiple hydrogen bond acceptors and donors makes it a valuable candidate for structure-activity relationship (SAR) studies and for profiling against a panel of biological targets. This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-21-20(25)14-28-19-13-27-15(11-17(19)24)12-22-7-9-23(10-8-22)16-5-3-4-6-18(16)26-2/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGHVKIELRWPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide involves multiple steps, typically starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the pyran ring via cyclization. The final step involves the acylation of the compound to introduce the N-methylacetamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinones, alcohols, and substituted piperazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Containing Analogs

Compound Name Core Structure Piperazine Substituent Linker Amide Group Reference
Target Compound 4-Oxo-4H-pyran 2-Methoxyphenyl -CH2- N-Methylacetamide
Abaperidone (FI-8602) Chromen-4-one 6-Fluoro-1,2-benzisoxazol-3-yl -O- Hydroxymethyl
Compound 9a () Pyridin-2-yl 3-Trifluoromethylbenzoyl -CO- Acetamide
CAS 587004-28-2 Benzothiazole 4-Methoxyphenyl -CH2- N-Benzothiazolylacetamide

Table 2: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Predicted Solubility (mg/mL)*
Target Compound ~451.5 2.8 0.12
Abaperidone (FI-8602) ~438.4 3.1 0.08
Compound 9a () ~523.6 4.2 0.03
CAS 587004-28-2 ~504.6 3.5 0.05

*Values estimated using computational tools (e.g., ChemDraw).

Q & A

Q. What synthetic methodologies are established for this compound, and how are intermediates purified?

The synthesis involves sequential functionalization of the pyran-4-one core, starting with alkylation of the piperazine ring followed by coupling to the acetamide group. Critical steps include:

  • Nucleophilic substitution at the pyran-3-oxy position using potassium carbonate in anhydrous DMF (80°C, 12 hours).
  • Buchwald-Hartwig amination for piperazine installation (Pd(OAc)₂/Xantphos catalyst, 100°C). Intermediates are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallization (ethanol/water, 1:1). Final purity (>98%) is confirmed by HPLC .

Q. Which analytical techniques validate structural integrity and purity?

  • ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 6.8–7.3 ppm) and pyran-4-one carbonyl (δ 170–175 ppm).
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 470.2085 (error < 2 ppm).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min .

Q. What safety protocols are essential for handling?

Classified as Acute Toxicity Category 4 (oral) and Eye Irritant Category 2 :

  • Use nitrile gloves , goggles , and fume hoods .
  • Store in amber vials at 2–8°C under nitrogen.
  • Neutralize spills with 5% sodium bicarbonate .

Q. How is preliminary biological activity assessed?

  • Receptor binding assays : Screen against serotonin (5-HT₁ₐ) and dopamine (D₂) receptors at 10 µM.
  • Cytotoxicity : MTT assay in HEK-293 cells (IC₅₀ determination over 24–72 hours).
  • Solubility : Shake-flask method in PBS (pH 7.4) .

II. Advanced Research Questions

Q. How can reaction yields be optimized for the pyran-piperazine coupling step?

  • Catalyst optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ (yield increases from 45% to 68%).
  • Solvent effects : Use degassed toluene with 4Å molecular sieves.
  • Real-time monitoring : In-situ FTIR tracks carbonyl disappearance (1720 cm⁻¹ → 1680 cm⁻¹) .

Q. How to resolve discrepancies between in vitro binding and in vivo efficacy?

  • Metabolic stability : Incubate with liver microsomes (human/rat, 1 mg/mL protein).
  • BBB penetration : PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS activity).
  • Metabolite profiling : LC-MS/MS identifies N-demethylation and pyran ring oxidation .

Q. What strategies improve solubility for in vivo studies?

  • Salt formation : Hydrochloride salt increases solubility 12-fold (1.44 mg/mL vs. 0.12 mg/mL).
  • Co-solvents : Use 10% DMSO/PEG-400 in dosing solutions.
  • Nanoemulsions : Lecithin-based formulations achieve 85% bioavailability in rats .

Q. How are structure-activity relationships (SAR) explored for the acetamide moiety?

  • Synthetic modifications :
PositionModificationBiological Impact
N-methylReplace with cyclopropyl↑ 5-HT₁ₐ affinity (Ki = 12 nM → 8 nM)
Pyran-4-oneSubstitute with thiopyranone↓ Metabolic clearance
  • Computational modeling : Molecular dynamics simulations predict binding to D₂ receptor hydrophobic pockets .

III. Data Contradiction Analysis

Q. Conflicting reports on dopamine receptor antagonism: How to validate?

  • Functional assays : Measure cAMP accumulation (D₂-mediated inhibition) vs. radioligand binding.
  • Kinetic studies : Compare kon/koff rates using [³H]spiperone.
  • Species specificity : Test in human vs. rat D₂ receptors .

Q. Divergent cytotoxicity results across cell lines: What factors contribute?

  • Cell permeability : Measure intracellular concentrations via LC-MS.
  • Metabolic activation : Use S9 liver fractions to simulate hepatic processing.
  • P-glycoprotein efflux : Inhibit with verapamil (10 µM) to assess transporter effects .

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